Tmap-tempo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl with 3-chloropropyltrimethylammonium chloride under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and phenyl hydrazine are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl has a wide range of applications in scientific research:
Chemistry: It is used as a stable radical in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biological studies as a spin label for electron paramagnetic resonance spectroscopy.
Industry: It is a key component in the development of aqueous organic redox flow batteries for energy storage
Mechanism of Action
The mechanism of action of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl involves its ability to undergo reversible redox reactions. This property allows it to act as an electron transfer agent in various chemical and biological processes. The molecular targets and pathways involved include interactions with other redox-active species and participation in electron transfer chains .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-OH-TEMPO)
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
- 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Acetamido-TEMPO)
Uniqueness
Compared to these similar compounds, 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl stands out due to its high aqueous solubility and exceptional stability. These properties make it particularly suitable for applications in aqueous environments and long-term energy storage systems .
Properties
Molecular Formula |
C15H33ClN2O2 |
---|---|
Molecular Weight |
308.89 g/mol |
IUPAC Name |
3-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl-trimethylazanium;chloride |
InChI |
InChI=1S/C15H33N2O2.ClH/c1-14(2)11-13(12-15(3,4)16(14)18)19-10-8-9-17(5,6)7;/h13,18H,8-12H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
DVMGCJSFKRKXFX-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OCCC[N+](C)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.